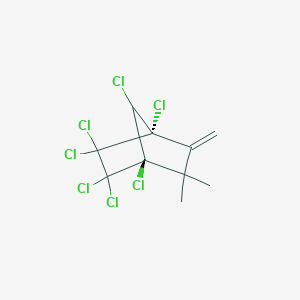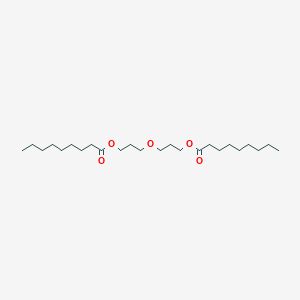
丙酮钠亚硫酸氢盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetone sodium bisulfite, also known as sodium 2-hydroxy-2-propanesulfonate, is a chemical compound with the molecular formula C₃H₇NaO₄S. It is formed by the addition of sodium bisulfite to acetone. This compound is known for its crystalline structure and is used in various chemical processes and industrial applications .
科学研究应用
Acetone sodium bisulfite has several applications in scientific research and industry:
Biology: It is employed in biochemical assays and as a stabilizing agent for certain biological samples.
Medicine: Acetone sodium bisulfite is used in the pharmaceutical industry for the synthesis of specific drug intermediates.
作用机制
Target of Action
Acetone sodium bisulfite primarily targets aldehydes and ketones . The compound acts as a nucleophile, adding to the carbonyl group of aldehydes and ketones . This interaction forms an addition compound, which is a key step in various chemical reactions .
Mode of Action
The mode of action of acetone sodium bisulfite involves a nucleophilic addition reaction . The bisulfite ion adds to the carbonyl group of aldehydes and ketones, forming a sulfonate ester . This reaction is reversible and can be driven back to the reactants by using dilute acid . This makes it very handy for purification purposes .
Biochemical Pathways
The biochemical pathway affected by acetone sodium bisulfite is the addition of sodium bisulfite to aldehydes and ketones . This reaction results in the formation of a new tetrahedral structure containing both a C-S bond and a C-OH bond . The reaction can be observed using Raman spectroscopy, which allows for the visualization of the geometrical structure of the various groups and bonds of the molecule .
Pharmacokinetics
Like other chemicals, its absorption, distribution, metabolism, and excretion (adme) properties would be influenced by factors such as its chemical structure, solubility, and stability .
Result of Action
The result of the action of acetone sodium bisulfite is the formation of a sulfonate ester . This is evidenced by the disappearance of the carbonyl peak of the aldehyde or ketone and the appearance of C-O and C-S stretch peaks in the Raman spectra of the reaction mixture . The reaction also results in the displacement of the SO3 bend, likely due to the proximity of the carbon center .
Action Environment
The action of acetone sodium bisulfite can be influenced by environmental factors such as pH and temperature . For instance, it is soluble in water, and its pH is usually between 8 and 9 . It can remain stable within a wide pH range . Additionally, dust formation should be avoided, and adequate ventilation should be ensured during its handling .
准备方法
Synthetic Routes and Reaction Conditions: Acetone sodium bisulfite is typically synthesized through a nucleophilic addition reaction. The process involves the reaction of acetone with a saturated solution of sodium bisulfite. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
CH3COCH3+NaHSO3→CH3C(OH)(SO3Na)CH3
The reaction is exothermic and results in the formation of white crystalline precipitates .
Industrial Production Methods: In industrial settings, the production of acetone sodium bisulfite involves the use of large-scale reactors where acetone and sodium bisulfite are mixed in precise stoichiometric ratios. The reaction mixture is maintained at a specific temperature and pH to optimize yield and purity. The product is then filtered, washed, and dried to obtain the final crystalline compound .
化学反应分析
Types of Reactions: Acetone sodium bisulfite primarily undergoes nucleophilic addition reactions. It can also participate in substitution reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Addition: Sodium bisulfite reacts with carbonyl compounds like acetone to form acetone sodium bisulfite.
Substitution Reactions: Under acidic or basic conditions, acetone sodium bisulfite can undergo substitution reactions to form other sulfonate derivatives.
Major Products: The primary product of the reaction between acetone and sodium bisulfite is acetone sodium bisulfite. Further reactions can lead to the formation of various sulfonate compounds depending on the reagents and conditions used .
相似化合物的比较
Formaldehyde Sodium Bisulfite: Similar to acetone sodium bisulfite, this compound is formed by the reaction of formaldehyde with sodium bisulfite.
Benzaldehyde Sodium Bisulfite: This compound is formed by the reaction of benzaldehyde with sodium bisulfite.
Uniqueness: Acetone sodium bisulfite is unique due to its specific reactivity with acetone, leading to the formation of a stable crystalline product. Its applications in various fields, including chemistry, biology, and industry, highlight its versatility compared to other similar compounds .
属性
CAS 编号 |
540-92-1 |
|---|---|
分子式 |
C3H8NaO4S+ |
分子量 |
163.15 g/mol |
IUPAC 名称 |
sodium;2-hydroxypropane-2-sulfonic acid |
InChI |
InChI=1S/C3H8O4S.Na/c1-3(2,4)8(5,6)7;/h4H,1-2H3,(H,5,6,7);/q;+1 |
InChI 键 |
YNJORDSKPXMABC-UHFFFAOYSA-N |
SMILES |
CC(C)(O)S(=O)(=O)[O-].[Na+] |
规范 SMILES |
CC(C)(O)S(=O)(=O)O.[Na+] |
| 540-92-1 | |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Acetone sodium bisulfite acts as a reducing agent in redox pairs, commonly with persulfates like potassium persulfate. [, , ] This interaction generates free radicals, initiating the polymerization of monomers like vinyl acetate. [, ] The rate of polymerization is influenced by the concentration of ASBS. For instance, in vinyl acetate polymerization, the rate showed a first-order dependence on the concentration of ASBS when paired with potassium persulfate. []
A: Studies have shown that increasing the chain length of the bisulfite adduct, while maintaining the same bisulfite anion equivalent weight, leads to a decrease in the volume-average diameter of the resulting polymer particles. [] This modification also enhances the stability of the produced lattices and improves the overall morphology of the polymeric particles. Notably, using octyl aldehyde sodium bisulfite resulted in spherical morphology and enhanced stability. []
A: The choice of persulfate salt, when paired with ASBS, can significantly influence the polymerization rate and activation energy. For instance, potassium persulfate, sodium persulfate, and ammonium persulfate, when combined with ASBS, exhibited varying rates of polymerization and activation energies for vinyl acetate polymerization. [] This suggests that the cation associated with the persulfate plays a role in the redox reaction kinetics and affects the overall polymerization process.
A: Yes, ASBS has been successfully utilized in graft polymerization processes. [, ] For instance, in grafting glycidyl methacrylate onto leather, the rate of grafting using ASBS-containing redox pairs was influenced by the concentrations of both the emulsifier and the monomer. [] The specific persulfate salt used in the redox pair also influenced the activation energy of the grafting process. []
A: Research has shown that using ASBS in the polymerization process can influence the final polymer properties. For example, in the preparation of polypropylene/poly(methyl acrylate)-grafted glass wool composites, the use of ASBS in the grafting polymerization impacted the material's dielectric properties, thermal diffusivity, specific heat capacity, and thermal conductivity. [] This highlights the potential of ASBS to tailor the properties of polymer composites.
ANone: Various analytical techniques are employed to characterize both the polymerization process and the final polymer products. These include:
- X-ray diffraction (XRD): Used to examine the structure of materials, such as the expansion of kaolinite upon intercalation. []
- H1 NMR analysis: Employed to determine copolymer compositions by analyzing the relative amounts of different monomers in the polymer chain. []
- Sedimentation methods: Used to assess the stability of emulsion lattices prepared using different redox initiation systems. []
- Electron microscopy: Can be utilized to study the morphology and size distribution of polymer particles formed during emulsion polymerization. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


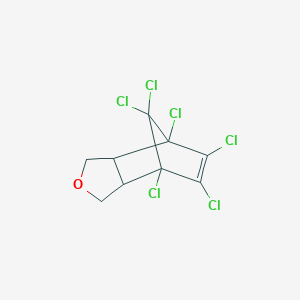
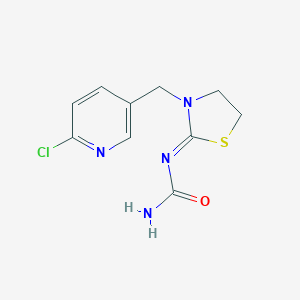
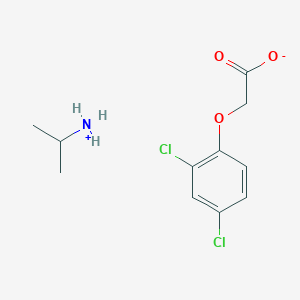
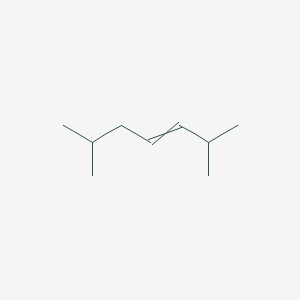
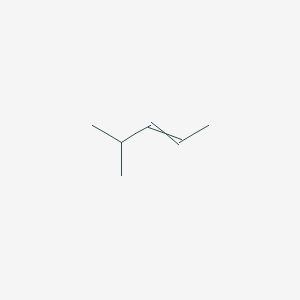
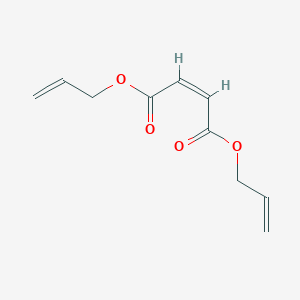

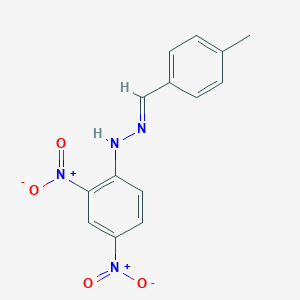
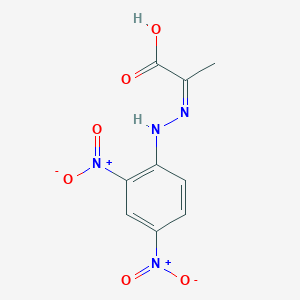
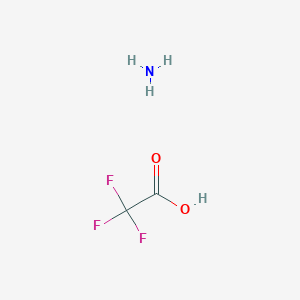
![2-Butanone, 3-(methylsulfinyl)-, O-[(methylamino)carbonyl]oxime](/img/structure/B213050.png)
